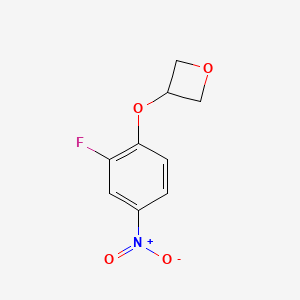

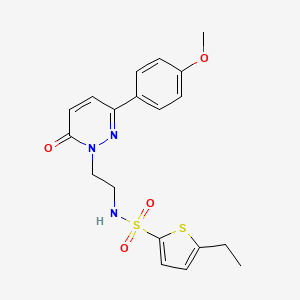

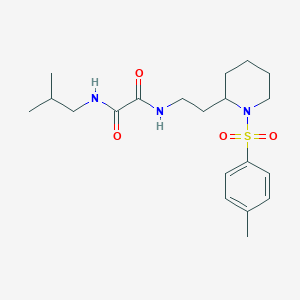

![molecular formula C16H10ClFN2OS B2549221 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 313469-46-4](/img/structure/B2549221.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved the use of physicochemical properties and spectroanalytical data (NMR, IR and elemental) for confirmation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been studied. The chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring .Chemical Reactions Analysis

While specific chemical reactions involving “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” are not available, reactions of similar compounds have been reported. For instance, the reaction of carboxylic acid 1 with thionyl dichloride produced 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride 2 .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Antimicrobial Activity

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been found to have significant antimicrobial activity . It has been tested against bacterial and fungal strains, showing promising results . This makes it a potential candidate for the development of new antimicrobial agents, particularly against Gram-positive pathogens .

Antibiofilm Agents

This compound has been used in the development of antibiofilm agents . Biofilms are a major concern in medical and industrial fields as they are resistant to conventional antimicrobial treatments. The compound’s effectiveness against biofilms could lead to breakthroughs in treating biofilm-associated infections .

Antifungal Activity

The compound has demonstrated potent antifungal activity, particularly against Candida albicans and Candida glabrata . These fungi are common causes of fungal infections in humans, so the compound’s effectiveness against them could lead to new treatments for these infections .

Chemoselective N-Acylation Reagents

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been developed as a chemoselective N-acylation reagent . This means it can be used to selectively protect primary amines in the presence of secondary amines, and to acylate aliphatic amines in the presence of aryl amines . This selective acylation is useful in many chemical reactions, including those involved in drug synthesis .

Green Chemistry

The compound has been synthesized under solvent-free conditions, which is an important aspect of green chemistry . Green chemistry aims to reduce the environmental impact of chemical transformations, and the use of this compound aligns with that goal .

Drug Design

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” has been used in drug design . Its lipophilic character, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This makes it a promising candidate for the development of new drugs .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Thiazole derivatives, which include n-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular function or structure .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular levels, often resulting in changes in cellular function or structure .

Action Environment

Environmental factors can often influence the action of thiazole derivatives, affecting their efficacy and stability .

特性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJMMWRIJMLNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

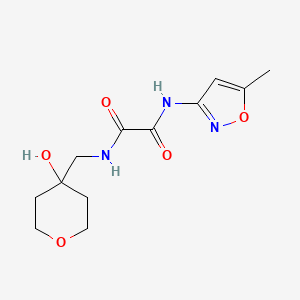

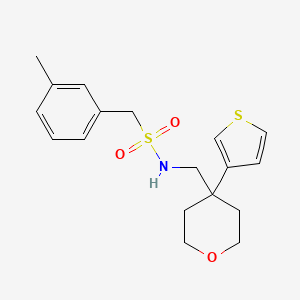

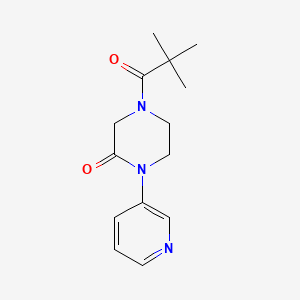

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-5-yl]acetic acid](/img/structure/B2549140.png)

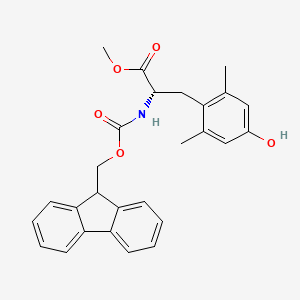

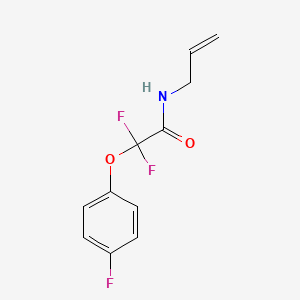

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)

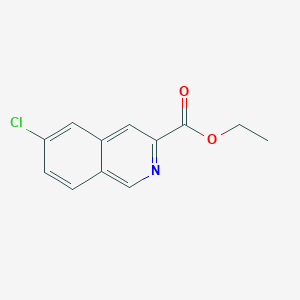

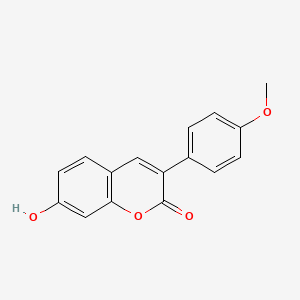

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)